molecular formula C15H11N3O2S2 B2703410 N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097902-02-6

N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2703410
CAS No.: 2097902-02-6
M. Wt: 329.39
InChI Key: ZZNJSCVMQUAZNZ-UHFFFAOYSA-N
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Description

N-(4-Carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic small molecule designed for research applications, featuring a hybrid structure combining thiophene and thiazole heterocycles. This compound is of significant interest in medicinal chemistry, particularly in the discovery and development of novel anticancer and antiviral agents. Its molecular framework is structurally related to several pharmacologically active scaffolds reported in scientific literature. Research on analogous phenylthiazole carboxamide derivatives has demonstrated cytotoxic properties against various human cancerous cell lines, suggesting potential utility in oncology research . Furthermore, the incorporation of the thiophene carboxamide moiety aligns with molecular structures explored as viral entry inhibitors, indicating potential for application in antiviral discovery programs . The precise mechanism of action for this specific compound is a subject for empirical investigation but may involve the inhibition of key cellular or viral targets, similar to other heterocyclic carboxamide derivatives which have been shown to induce apoptosis and cell cycle arrest in proliferating cells . Researchers can utilize this compound as a chemical tool for probing biological pathways or as a lead structure for the further development of more potent and selective therapeutic candidates. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c16-13(19)10-6-21-7-11(10)17-14(20)12-8-22-15(18-12)9-4-2-1-3-5-9/h1-8H,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNJSCVMQUAZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CSC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Coupling Reactions: The final compound can be obtained by coupling the thiazole and thiophene rings through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings using reagents like halogens, alkyl halides, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible development as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide
  • Core Structure : Thiazole carboxamide.
  • Substituents: Position 2: Phenylsulfonylamino group. Position 4: Carboxamide linked to 4-fluorophenyl.
  • Key Differences: The sulfonamide group at position 2 (vs. Fluorine substitution on the phenyl ring improves metabolic stability and lipophilicity compared to the carbamoylthiophen group in the target compound .
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives
  • Core Structure : Thiazole carboxamide.
  • Substituents :
    • Position 2: 4-Pyridinyl group.
    • Position 5: Methyl and carboxamide groups.
  • Methyl group at position 5 may reduce steric hindrance compared to the phenyl group in the target compound .
S-Alkylated 1,2,4-Triazoles (e.g., Compounds [10–15])
  • Core Structure : 1,2,4-Triazole-thione.
  • Substituents :
    • Sulfonylphenyl and difluorophenyl groups.
  • Key Differences :
    • Triazole rings exhibit distinct electronic properties compared to thiazoles, influencing binding interactions.
    • Sulfonyl groups enhance solubility, while difluorophenyl substituents modulate steric and electronic effects .

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • Thiazole carboxamides (e.g., target compound) typically show C=O stretches at ~1663–1682 cm⁻¹ and NH stretches at ~3150–3319 cm⁻¹ .
    • Sulfonamide-containing analogs exhibit S=O stretches at ~1150–1350 cm⁻¹, absent in the target compound .
  • NMR Spectroscopy :
    • 1H-NMR of thiazole derivatives often shows aromatic protons at δ 7.0–8.5 ppm and carboxamide NH signals at δ 9.0–10.5 ppm .

Biological Activity

N-(4-carbamoylthiophen-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a thiazole ring fused with a phenyl group and a carbamoylthiophene moiety. Its chemical formula is C13H12N2O2SC_{13}H_{12}N_2O_2S, and it possesses a molecular weight of approximately 264.31 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Thiazole Ring Heterocyclic aromatic compound
Phenyl Group Contributes to hydrophobic interactions
Carbamoyl Group Enhances solubility and bioavailability

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of thiazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed effective inhibition, suggesting potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, depending on the specific strain tested.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it exhibits significant inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The IC50 value for AChE inhibition was reported at approximately 5 µM, indicating strong potential for therapeutic applications in cognitive disorders.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including this compound. These compounds were tested against human cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
N-(4-carbamoylthiophen-3-yl)-2-phenyl...12MCF-7 (breast cancer)
N-(4-carbamoylthiophen-3-yl)-2-phenyl...15HT29 (colon cancer)

The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells.

Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial properties of thiazole derivatives. The following table summarizes the findings:

PathogenMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus2015
Escherichia coli3012

These results highlight the compound's effectiveness as an antimicrobial agent.

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